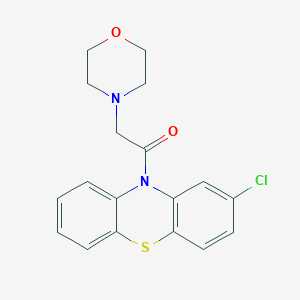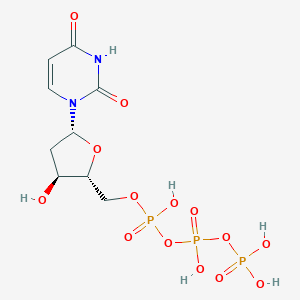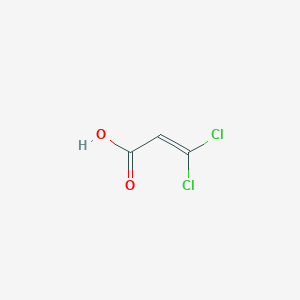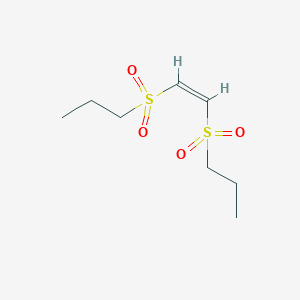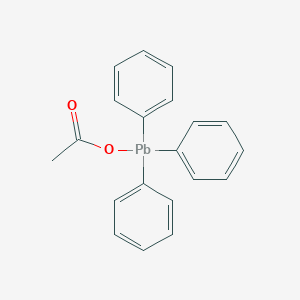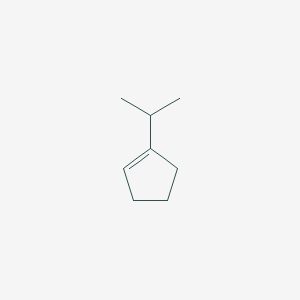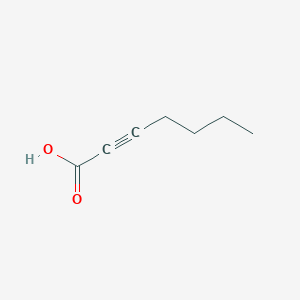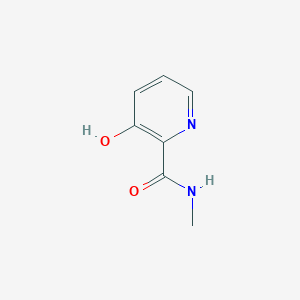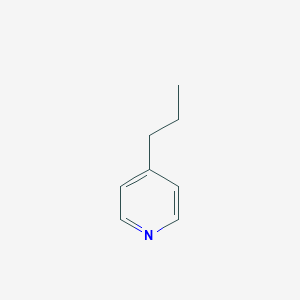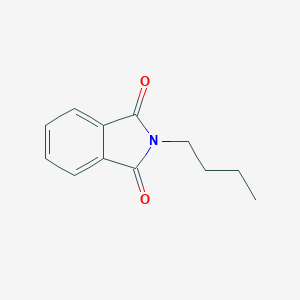
N-丁基邻苯二甲酰亚胺
描述
N-Butylphthalimide (NBP) is a phthalimide derivative that is widely used in organic synthesis and in the manufacture of pharmaceuticals and other organic compounds. It is also used in the laboratory as a reagent for the synthesis of a wide variety of organic compounds. NBP has many advantages as a reagent, including its low cost, high reactivity, low toxicity, and its ability to be used in a variety of synthetic processes.
科学研究应用
抗真菌特性
NBP已被发现具有有效的抗真菌特性。研究表明,它对多种念珠菌有效,而念珠菌是人类真菌感染的主要病原体 . 发现NBP的最低抑菌浓度(MIC)为100 µg/ml .
抗生物膜活性
NBP表现出显著的抗生物膜活性。它在低于抑制浓度(10–50 µg/ml)下,能够剂量依赖性地抑制白色念珠菌和近平滑念珠菌的生物膜形成,无论其是否对氟康唑耐药 . 它还有效地抑制了其他病原体的生物膜形成,包括泌尿道致病性大肠杆菌、表皮葡萄球菌、金黄色葡萄球菌和副溶血弧菌 .
抗菌丝作用
NBP显着抑制了C. 白色念珠菌的菌丝形成和细胞聚集,并以剂量依赖性方式改变其菌落形态 . 这是非常重要的,因为C. 白色念珠菌从酵母型转变为丝状型(菌丝)有助于其入侵 .
基因表达调节
NBP在治疗后显着下调了重要菌丝和生物膜相关基因的表达,例如ECE1、HWP1和UME6 . 这表明NBP可以通过调节基因表达来抑制真菌感染的生长和传播。
低毒性
NBP在浓度范围为2到20 µg/ml的线虫模型中表现出轻微毒性 . 这表明NBP可能在治疗应用中发挥作用,且副作用最小。
在非水系液流电池中的潜在应用
尽管与NBP没有直接关系,但N-甲基邻苯二甲酰亚胺(一种相关化合物)被建议作为非水系液流电池的阴极氧化还原对 . NBP有可能在该领域有类似的应用,但需要进一步的研究来证实这一点。
作用机制
Target of Action
N-Butylphthalimide (NBP) is a synthetic compound that has been found to have significant effects on various biological targets. It has been shown to have potent antifungal, anti-biofilm, and anti-hyphal properties against Candida species . The primary targets of NBP are the biofilms and hyphae of Candida species, which are responsible for causing candidiasis, a common fungal infection in humans .
Mode of Action
NBP interacts with its targets by inhibiting the formation of biofilms and hyphae in Candida species. It has been found to be the most potent among N-substituted phthalimides, with a minimum inhibitory concentration (MIC) of 100 µg/ml . It dose-dependently inhibits biofilm at sub-inhibitory concentrations (10–50 µg/ml) in both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis . Furthermore, NBP markedly inhibits the hyphal formation and cell aggregation of C. albicans and alters its colony morphology in a dose-dependent manner .
Biochemical Pathways
NBP affects several biochemical pathways. It has been found to significantly downregulate the expression of important hyphal- and biofilm-associated genes, such as ECE1, HWP1, and UME6 . This suggests that NBP may interfere with the gene expression pathways that regulate the morphogenesis and biofilm formation of Candida species. Additionally, NBP has been found to activate the Nrf2 pathway, which plays a crucial role in mitigating oxidative stress and inflammation .
Pharmacokinetics
It is known that nbp undergoes extensive metabolism in humans . The major metabolites in human plasma were 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP . The AUC (Area Under the Curve) of metabolites was much larger than that of NBP, indicating that NBP is extensively metabolized in the body .
Result of Action
The molecular and cellular effects of NBP’s action are primarily its antifungal and anti-biofilm activities. It effectively inhibits biofilm formation in various pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus . It also significantly reduces the richness and diversity of the intestinal microbiota . At the molecular level, NBP activates the Nrf2 pathway, reducing oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of NBP can be influenced by various environmental factors. For instance, the presence of antibiotics can affect the intestinal microbiota, which in turn can influence the pharmacokinetics of NBP . Furthermore, the efficacy of NBP can be affected by the specific strain of Candida species, as well as their resistance or sensitivity to other antifungal agents .
安全和危害
N-Butylphthalimide is classified as an irritant . It causes serious eye irritation and is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
N-Butylphthalimide has been found to interact with various biomolecules, particularly those involved in angiogenesis . It stimulates angiogenesis by inducing the production of angiogenic growth factors VEGFA and CD31 . The compound also increases the tubule formation rate and migration capability of human umbilical vein endothelial cells .
Cellular Effects
N-Butylphthalimide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by upregulating the expression of the hedgehog signaling pathway . This upregulation leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Butylphthalimide exerts its effects through binding interactions with biomolecules and changes in gene expression . It activates the transcription factor Gli1, which is a key regulator of the hedgehog signaling pathway . This activation leads to increased production of angiogenic growth factors and enhanced angiogenesis .
属性
IUPAC Name |
2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDEVCJRCPTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044591 | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1515-72-6 | |
| Record name | N-Butylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


